molecular formula C10H7ClO3 B1234491 (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid CAS No. 33185-97-6

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid

Cat. No.: B1234491
CAS No.: 33185-97-6
M. Wt: 210.61 g/mol
InChI Key: RVSPZCGKZYTJOA-ZZXKWVIFSA-N
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Description

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid is an organic compound with a molecular formula of C10H7ClO3 It is characterized by the presence of a chlorophenyl group attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Similar in structure but lacks the butenoic acid moiety.

    4-Chlorobenzoic acid: Contains a chlorophenyl group but differs in the functional group attached to the benzene ring.

    4-Chlorocinnamic acid: Similar structure with a different functional group attached to the phenyl ring.

Uniqueness

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid is unique due to the presence of both the chlorophenyl and butenoic acid moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSPZCGKZYTJOA-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33185-97-6
Record name 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033185976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the evidence that CPB targets both the catalytic and regulatory sites of PDC?

A: Kinetic studies demonstrate that CPB inactivation of PDC follows a biphasic, sigmoidal pattern, which fits the model for two-site irreversible inhibition. [] This suggests two distinct binding events. Additionally, the presence of high concentrations of pyruvate, the natural substrate of PDC, protects the enzyme from inactivation by CPB, indicating competition for the catalytic site. [] Interestingly, low concentrations of pyruvate accelerate inactivation, while pyruvamide, an allosteric activator, also enhances inactivation. [] These observations support the hypothesis that CPB interacts with both the catalytic and regulatory sites, with pyruvamide binding solely to the regulatory site, influencing CPB's binding and inactivation kinetics.

Q2: What unique spectroscopic properties of CPB allow for the study of PDC reaction mechanisms?

A: CPB displays both a conjugated enamine absorption band at 430 nm and a charge transfer (CT) transition at 480 nm when bound to ThDP enzymes like PDC. [, ] The 440 nm absorbance band, arising from the enamine intermediate formed upon CPB binding to PDC, provides direct evidence for the involvement of such species in the catalytic mechanism. [] These spectral features, particularly the CT transition at 480 nm, are not associated with any conjugated systems present in the enzyme or substrate and are attributed to the interaction between the π bond on the CPB side chain and the positively charged thiazolium ring of the ThDP cofactor. [] Time-resolved spectroscopy of these bands enables the determination of rate constants for individual steps in the enzymatic reaction. []

Q3: Is there any structural information available about CPB and its interaction with PDC?

A: While the provided abstracts do not explicitly detail the molecular structure of CPB, its molecular formula can be deduced as C10H7ClO3, with a molecular weight of 210.62 g/mol. [, , ] Further structural insights into CPB's interaction with PDC, such as crystallographic data or computational modeling studies, are not provided in these abstracts.

Q4: What are the potential implications of understanding CPB's interaction with PDC?

A: Deciphering the mechanism of action of CPB on PDC provides valuable insights into the enzyme's catalytic mechanism and its regulation. [, , ] This knowledge is crucial for understanding metabolic pathways involving pyruvate decarboxylase and could be leveraged for developing novel inhibitors targeting this enzyme for therapeutic purposes. For instance, targeting PDC in specific organisms could be a strategy for developing new antifungal agents. Further research into the structure-activity relationships of CPB analogs could lead to the identification of more potent and selective inhibitors of PDC.

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